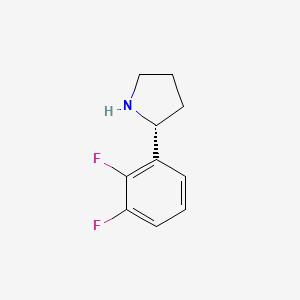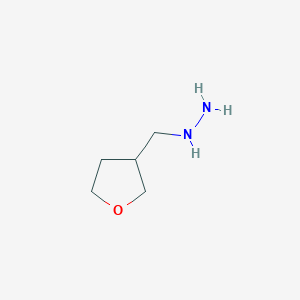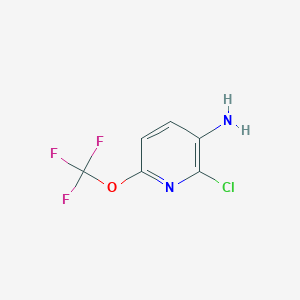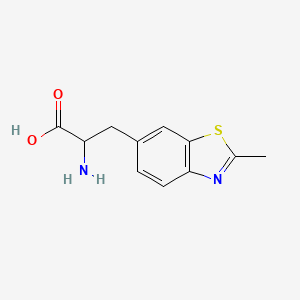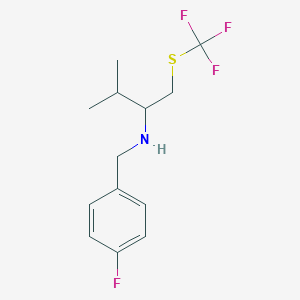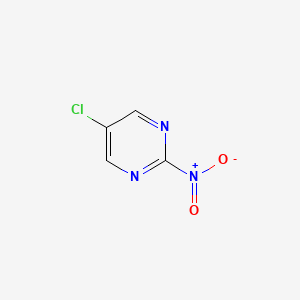
5-Chloro-2-nitropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-nitropyrimidine is an organic compound with the molecular formula C4H2ClN3O2 It is a halogenated heterocyclic compound, characterized by the presence of a chlorine atom and a nitro group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-nitropyrimidine typically involves the chlorination of 2-nitropyrimidine. One common method includes the reaction of 2-nitropyrimidine with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a chlorine atom, yielding this compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent such as dichloromethane or chloroform to facilitate the chlorination process .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like iron powder and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alkoxides are commonly used.
Reduction: Iron powder and acetic acid are commonly used as reducing agents.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.
Reduction: The major product is 5-chloro-2-aminopyrimidine.
Aplicaciones Científicas De Investigación
5-Chloro-2-nitropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: This compound is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-nitropyrimidine primarily involves nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group activates the pyrimidine ring towards nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating the substitution reaction . The compound can interact with various molecular targets, including enzymes and receptors, depending on the functional groups introduced during substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-nitropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Dichloro-5-nitropyrimidine: Contains an additional chlorine atom at the 4-position.
2-Chloro-3-nitropyridine: Similar structure but with the nitro group at the 3-position.
Uniqueness
5-Chloro-2-nitropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and properties.
Propiedades
Fórmula molecular |
C4H2ClN3O2 |
|---|---|
Peso molecular |
159.53 g/mol |
Nombre IUPAC |
5-chloro-2-nitropyrimidine |
InChI |
InChI=1S/C4H2ClN3O2/c5-3-1-6-4(7-2-3)8(9)10/h1-2H |
Clave InChI |
DQNVPWCOTJECLU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11758281.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758288.png)
![N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)aniline](/img/structure/B11758301.png)
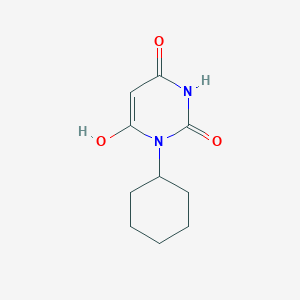

![Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate](/img/structure/B11758315.png)
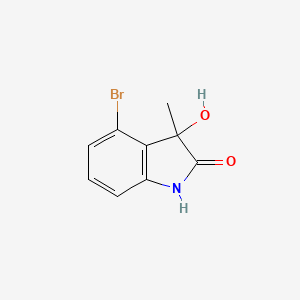
![tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11758327.png)
